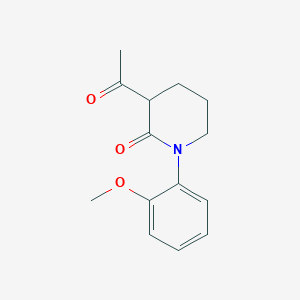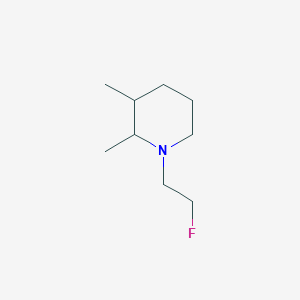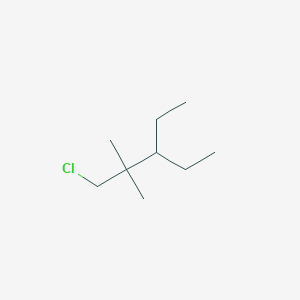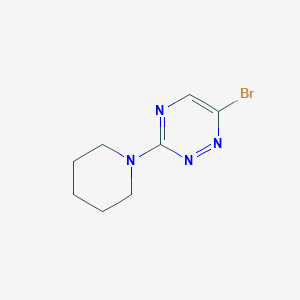
1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene is a fluorinated aromatic compound with the molecular formula C₉H₄F₄ It is characterized by the presence of a fluoro group and a trifluoropropynyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and trifluoropropynyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired chemical transformations. For example, the use of palladium catalysts and bases like potassium carbonate can be employed to achieve the coupling reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized for maximum efficiency.
Analyse Chemischer Reaktionen
1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the triple bond to a double or single bond, depending on the reagents used.
Coupling Reactions: The trifluoropropynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex aromatic compounds. Palladium catalysts and copper co-catalysts are commonly used in these reactions.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme activities. The presence of fluorine atoms can improve the compound’s ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. The compound’s fluorinated structure may contribute to improved drug efficacy and metabolic stability.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene involves its interaction with specific molecular targets. The compound’s fluoro and trifluoropropynyl groups can form strong interactions with enzymes and receptors, influencing their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-(prop-2-yn-1-yl)benzene: This compound lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.
1-Fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene: The position of the fluoro group on the benzene ring is different, which can influence the compound’s overall properties.
1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene:
Eigenschaften
Molekularformel |
C9H4F4 |
|---|---|
Molekulargewicht |
188.12 g/mol |
IUPAC-Name |
1-fluoro-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H4F4/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H |
InChI-Schlüssel |
NFODMOKUMXUZPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B13193060.png)

![{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B13193074.png)



![2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole](/img/structure/B13193100.png)

![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanethioamide](/img/structure/B13193110.png)
![2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13193115.png)

![2-[(3,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13193120.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193124.png)
